4-(Aminomethyl)-1,3-thiazol-2-amine
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Overview
Description
4-(Aminomethyl)-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C4H7N3S and its molecular weight is 129.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
"4-(Aminomethyl)-1,3-thiazol-2-amine" and related compounds play a crucial role in the synthesis of various heterocyclic compounds, which are foundational in developing pharmaceuticals and agricultural chemicals. Studies have highlighted its utility in creating derivatives with significant biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. The flexibility in chemical modifications allows for the design of targeted molecules with improved efficacy and specificity for their intended use (Nazarov et al., 2021).
Pharmaceutical Applications
The derivatives of "this compound" have been extensively studied for their pharmaceutical applications. These compounds have been found to exhibit a wide range of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and antitumor effects. The ability to modify the thiazole core structure has enabled the development of novel drugs with potential benefits in treating various diseases (Gurpreet Singh et al., 2022).
Agricultural Products
In agriculture, derivatives of "this compound" have been utilized in producing plant protection products. These include insecticides, fungicides, and plant growth regulators, highlighting the compound's versatility in contributing to agricultural productivity and protection (Nazarov et al., 2021).
Analytical Reagents and Biotechnology
Further applications include the use of "this compound" derivatives as analytical reagents in biotechnology, showcasing their role in advancing scientific research methodologies and processes. Their unique properties allow for their use in sensitive detection and analytical techniques, aiding in the progress of biotechnological studies and applications (Nazarov et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antimicrobial properties . Therefore, it’s plausible that this compound may also target bacterial cells or specific enzymes within these cells.
Mode of Action
It’s suggested that similar compounds may interact with their targets by perturbing the bacterial membrane or inhibiting key enzymes . This interaction could potentially lead to the disruption of essential cellular processes, resulting in the death of the bacterial cells.
Biochemical Pathways
It’s plausible that this compound may interfere with the synthesis of key bacterial proteins or other essential cellular components . The downstream effects of this interference could include the disruption of cellular integrity and function, leading to cell death.
Pharmacokinetics
A related compound was found to have rapid absorption and a long elimination half-life . These properties could potentially influence the bioavailability of 4-(Aminomethyl)-1,3-thiazol-2-amine, affecting its efficacy and duration of action.
Result of Action
Based on the potential antimicrobial properties of this compound, it’s plausible that its action could result in the disruption of bacterial cell integrity and function, leading to cell death .
Action Environment
Factors such as ph, temperature, and the presence of other compounds could potentially influence the action of this compound .
Properties
IUPAC Name |
4-(aminomethyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S/c5-1-3-2-8-4(6)7-3/h2H,1,5H2,(H2,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYHVVSEWSUNAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625491 |
Source
|
Record name | 4-(Aminomethyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197893-32-6 |
Source
|
Record name | 4-(Aminomethyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Aminomethyl)-1,3-thiazol-2-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.